Ceftiofur Thiolactone Exhibits Exclusive Acid-Catalyzed Formation from Desfuroylceftiofur, in Contrast to Alkaline Hydrolysis or Oxidative Dimerization Pathways
Ceftiofur Thiolactone is formed exclusively under acidic conditions via lactonization of desfuroylceftiofur (DFC), representing a distinct pathway among ceftiofur degradation products. Under controlled alkaline conditions, the primary hydrolysis product is DFC (the most abundant metabolite in bovine blood), which can be subsequently oxidized with H₂O₂ to prepare the disulfide dimer (a urinary metabolite in rat and cattle). In contrast, Ceftiofur Thiolactone is generated only when DFC is exposed to acidic conditions, converting to the corresponding thiolactone [1]. This pathway specificity is not observed for DFC-cysteine adducts (formed via disulfide exchange with cystine) or DFC-glutathione conjugates (formed via conjugation) [2].
| Evidence Dimension | Formation pathway and conditions |
|---|---|
| Target Compound Data | Ceftiofur Thiolactone: formed from DFC under acidic conditions via lactonization |
| Comparator Or Baseline | Desfuroylceftiofur (DFC): primary hydrolysis product under alkaline conditions; Disulfide dimer: formed from DFC via H₂O₂ oxidation |
| Quantified Difference | Qualitative pathway divergence: acidic lactonization vs. alkaline hydrolysis vs. oxidative dimerization |
| Conditions | Controlled hydrolysis study; alkaline and acidic conditions; ceftiofur sodium as starting material |
Why This Matters
This distinct formation pathway establishes Ceftiofur Thiolactone as a specific marker for acidic degradation conditions, enabling targeted forced degradation studies and impurity profiling that cannot be accomplished using DFC or the disulfide dimer.
- [1] Koshy KT, et al. Controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products. J Pharm Sci. 1997 Mar;86(3):389-95. View Source
- [2] Olson SC, et al. In vitro metabolism of ceftiofur in bovine tissues. J Vet Pharmacol Ther. 1998 Apr;21(2):112-20. View Source
